molecular formula C7H4FN3O2 B13928353 7-fluoro-4-nitro-1H-indazole

7-fluoro-4-nitro-1H-indazole

Katalognummer: B13928353
Molekulargewicht: 181.12 g/mol
InChI-Schlüssel: AFRBFDCKBJOMFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both fluorine and nitro groups in the compound enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-nitro-1H-indazole typically involves the nitration of 7-fluoro-1H-indazole. This can be achieved through the reaction of 7-fluoro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Fluoro-4-nitro-1H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-fluoro-4-nitro-1H-indazole is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

    4-Fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitro-1H-indazole: Lacks the fluorine atom, which may affect its biological activity and binding affinity.

    7-Fluoro-1H-indazole:

Uniqueness: 7-Fluoro-4-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H4FN3O2

Molekulargewicht

181.12 g/mol

IUPAC-Name

7-fluoro-4-nitro-1H-indazole

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)4-3-9-10-7(4)5/h1-3H,(H,9,10)

InChI-Schlüssel

AFRBFDCKBJOMFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.